molecular formula C21H16N2O6 B1395549 6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione CAS No. 900019-42-3

6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione

Cat. No.: B1395549
CAS No.: 900019-42-3
M. Wt: 392.4 g/mol
InChI Key: ZCIAAFZMOZKIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is a complex organic compound that belongs to the class of pyranoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxyquinoline with ethyl acetoacetate, followed by nitration and subsequent cyclization to form the pyranoquinoline core. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of quinoline-2,5-dione derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinoline derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Pyranoquinoline derivatives:

Uniqueness

6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-ethyl-4-hydroxy-3-[(4-nitrophenyl)methyl]pyrano[3,2-c]quinoline-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O6/c1-2-22-16-6-4-3-5-14(16)19-17(20(22)25)18(24)15(21(26)29-19)11-12-7-9-13(10-8-12)23(27)28/h3-10,24H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIAAFZMOZKIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C(C1=O)C(=C(C(=O)O3)CC4=CC=C(C=C4)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
Reactant of Route 2
6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
Reactant of Route 3
6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
Reactant of Route 4
6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
Reactant of Route 5
6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
Reactant of Route 6
6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.